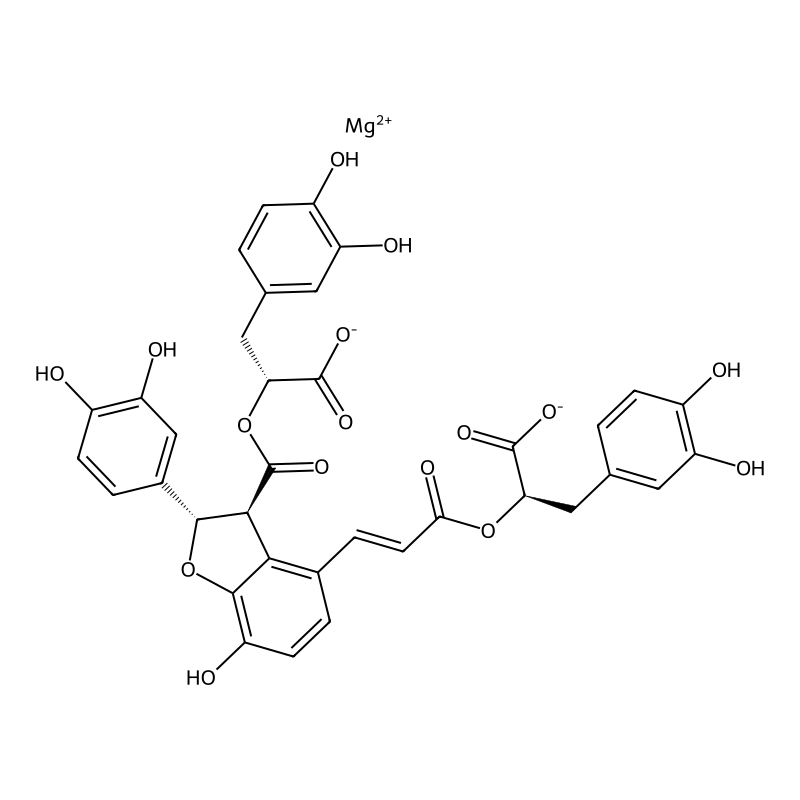

Magnesium lithospermate B

Content Navigation

Researchers face aqueous instability of salvianolic acid B leading to inconsistent data. Magnesium lithospermate B (MLB), the stabilized magnesium chelate, overcomes degradation with locked conformation and high water solubility.

- IC50 ~120 ng/mL in ELISA ensures precise quantification without cross-reactivity from rosmarinic acid.

- Maintains structural integrity in lipid nanoparticle formulations, unlike free acid.

- Attenuates ER calcium release in VSMC models; simpler depsides fail entirely.

Procure high-purity MLB (>98%) for reproducible cardiovascular and neuroprotective assays with guaranteed batch consistency.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Magnesium lithospermate B (MLB) is a highly water-soluble, tetrameric caffeic acid derivative and the primary stabilized magnesium chelate of lithospermic acid B (also known as salvianolic acid B)[1]. In industrial and pharmacological contexts, MLB serves as the principal bioactive marker and active pharmaceutical ingredient (API) precursor derived from Salvia miltiorrhiza. Unlike generic polyphenols, MLB features a complex dihydrobenzofuran core whose conformation is strictly locked by magnesium ion chelation [2]. This chelation fundamentally alters its physicochemical stability, aqueous behavior, and binding kinetics compared to its free acid counterpart. Consequently, high-purity MLB is preferentially procured for advanced lipid-based formulation development, standardized botanical quality control, and targeted cardiovascular and renal signaling assays where structural integrity in aqueous environments is critical [3].

Research Workflow Fit

References

- [1] Reassignment of the Configuration of Salvianolic Acid B and Establishment of Its Identity with Lithospermic Acid B. J. Nat. Prod. 2006.

- [2] The Protective Effect of Magnesium Lithospermate B on Hepatic Ischemia/Reperfusion via Inhibiting the Jak2/Stat3 Signaling Pathway. Front. Pharmacol., 2020.

- [3] US Patent 20170137399A1 - High-purity magnesium lithospermate b and preparation method therefor.

Substituting MLB with the free acid form (salvianolic acid B/lithospermic acid B), alternative salts (such as dipotassium lithospermate B), or crude Salvia miltiorrhiza depside mixtures introduces severe processability and reproducibility risks [1]. The free acid form is highly susceptible to rapid degradation and conformational shifting in aqueous solutions, complicating formulation stability and yielding inconsistent pharmacokinetic data. Furthermore, crude depside extracts contain variable concentrations of competing monomers and dimers (like rosmarinic acid and danshensu) that competitively bind to target receptors and skew analytical quantification [2]. Procurement of the specific magnesium chelate (MLB) at high purity (>95%) is mandatory to ensure locked stereochemistry, predictable water solubility, and the elimination of batch-to-batch pharmacological drift caused by homologous impurities [3].

Substitution Risk: Danshen Analog Mismatch

References

- [1] The Protective Effect of Magnesium Lithospermate B on Hepatic Ischemia/Reperfusion via Inhibiting the Jak2/Stat3 Signaling Pathway. Front. Pharmacol., 2020.

- [2] Development of Indirect Competitive ELISA for Lithospermic Acid B of Salvia miltiorrhiza with Its Specific Antibodies Generated via Artificial Oil Bodies. Molecules 2019.

- [3] US Patent 20170137399A1 - High-purity magnesium lithospermate b and preparation method therefor.

Magnesium Chelation and In Vivo Activity

The selection of the counterion in lithospermic acid B formulations directly dictates therapeutic efficacy. In standardized rat tail bleeding models, high-purity MLB demonstrates quantifiably enhanced hemostatic activity compared to both the free acid (lithospermic acid B) and the dipotassium salt (dipotassium lithospermate B) [1]. The magnesium chelation stabilizes the tetrameric conformation, preventing the rapid aqueous degradation that plagues the free acid, thereby ensuring consistent dosing and a measurable biological response[1].

| Evidence Dimension | In vivo hemostatic activity and structural stability |

| Target Compound Data | High-purity Magnesium lithospermate B (>95%) |

| Comparator Or Baseline | Free lithospermic acid B and dipotassium lithospermate B |

| Quantified Difference | MLB exhibits enhanced pharmacological activity and stability over the free acid and potassium salt equivalents. |

| Conditions | Rat tail bleeding model and aqueous stability profiling. |

Justifies the procurement of the specific magnesium salt over cheaper free acid or alternative salt forms to guarantee formulation stability and reliable in vivo performance.

Calcium Homeostasis Specificity

MLB exhibits highly specific regulatory effects on intracellular calcium ([Ca2+]i) stores that cannot be replicated by its simpler structural analogs. In vascular smooth muscle cells (VSMCs), MLB completely suppresses the [Ca2+]i increase induced by 1 µM thapsigargin . In stark contrast, equivalent concentrations of magnesium lithospermate (ML) and sodium rosmarinate (SR) fail to suppress this thapsigargin-induced calcium spike .

| Evidence Dimension | Suppression of thapsigargin-induced [Ca2+]i increase |

| Target Compound Data | Complete attenuation of the [Ca2+]i spike |

| Comparator Or Baseline | Magnesium lithospermate (ML) and Sodium rosmarinate (SR) (0% suppression) |

| Quantified Difference | MLB completely attenuates the [Ca2+]i spike, whereas ML and SR show no suppression under identical conditions. |

| Conditions | Cultured rat thoracic aorta VSMCs treated with 1 µM thapsigargin in Ca2+-free Krebs solution. |

Proves that the specific tetrameric structure is non-substitutable for assays targeting endoplasmic reticulum calcium release pathways.

GSK-3β Inhibition Potency

When evaluated for neuroprotective kinase inhibition, the complex tetrameric structure of MLB provides a massive potency advantage over its monomeric and dimeric building blocks. In in vitro assays, MLB inhibits GSK-3β with an IC50 of approximately 30 µM [1]. Conversely, rosmarinic acid (a dimer) requires an IC50 of 135.35 µM, and caffeic acid (a monomer) requires 425.01 µM to achieve the same level of inhibition [1].

| Evidence Dimension | GSK-3β inhibitory potency (IC50) |

| Target Compound Data | IC50 ~ 30 µM |

| Comparator Or Baseline | Rosmarinic acid (IC50 135.35 µM) and Caffeic acid (IC50 425.01 µM) |

| Quantified Difference | MLB is ~4.5 times more potent than rosmarinic acid and ~14 times more potent than caffeic acid. |

| Conditions | In vitro GSK-3β enzyme inhibition assay. |

Validates the procurement of the higher-cost tetramer (MLB) over basic phenolic acids for high-throughput screening and drug discovery targeting GSK-3β.

Analytical Specificity for Quality Control

For the standardization of Salvia miltiorrhiza extracts, MLB serves as an exceptionally specific analytical marker. In indirect competitive ELISA development, antibodies generated against lithospermic acid B demonstrate an IC50 of approximately 120 ng/mL for MLB [1]. In contrast, rosmarinic acid exhibits relatively weak competition with an IC50 of ~4550 ng/mL [1].

| Evidence Dimension | Antibody binding competition (IC50) |

| Target Compound Data | IC50 ~ 120 ng/mL |

| Comparator Or Baseline | Rosmarinic acid (IC50 ~ 4550 ng/mL) |

| Quantified Difference | MLB exhibits an approximately 38-fold higher binding affinity than rosmarinic acid. |

| Conditions | Indirect competitive ELISA using Ab-LSB antibodies. |

Ensures that procurement of high-purity MLB is essential for calibrating sensitive immunoassays without cross-reactivity interference from abundant dimeric impurities.

Botanical Extract Standardization & QC

Procuring high-purity MLB as the primary reference standard for Salvia miltiorrhiza (Danshen) products. Its highly specific antibody binding profile (IC50 ~120 ng/mL) ensures accurate ELISA and HPLC quantification, preventing cross-reactivity with abundant dimeric impurities like rosmarinic acid [1].

Lipid-Based Formulation Development

Utilizing MLB as the active pharmaceutical ingredient (API) in nanobilosomes or solid lipid nanoparticles. The magnesium chelate provides the necessary conformational stability to withstand complex formulation processes, overcoming the rapid aqueous degradation associated with the free acid form [2].

Calcium Signaling Assays

Selecting MLB for vascular smooth muscle cell (VSMC) models to specifically investigate thapsigargin-sensitive calcium pathways. Its specific tetrameric structure is required to attenuate endoplasmic reticulum calcium release, a mechanism where simpler depsides entirely fail .

Kinase Inhibitor Screening

Deploying MLB in neuroprotective drug discovery pipelines targeting GSK-3β. Its specific IC50 profile (~30 µM) makes it a far more relevant hit compound than its constituent monomeric or dimeric phenolic acids (e.g., caffeic acid), justifying its use in advanced lead optimization [3].

Application Fit Matrix

References

- [1] Development of Indirect Competitive ELISA for Lithospermic Acid B of Salvia miltiorrhiza with Its Specific Antibodies Generated via Artificial Oil Bodies. Molecules 2019.

- [2] US Patent 20170137399A1 - High-purity magnesium lithospermate b and preparation method therefor.

- [4] Chinese Prescription Kangen-karyu as Potential Anti-Alzheimer's Disease Therapeutic: Analyses of BACE1 and GSK-3β Inhibitory. Evidence-Based Complementary and Alternative Medicine, 2021.

UNII

Wikipedia

Explore Compound Types

O4Si-4